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molecular formula C10H18OSi B8501865 1-Heptyn-3-one, 1-(trimethylsilyl)- CAS No. 66713-37-9

1-Heptyn-3-one, 1-(trimethylsilyl)-

Cat. No. B8501865
M. Wt: 182.33 g/mol
InChI Key: CIDYSLUZXSKLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254285

Procedure details

To a stirred solution of 14.4 g of valeryl chloride and 20.4 g of bis-trimethylsilylacetylene in 300 ml of dry methylene chloride, cooled in an ice bath, is added powdered anhydrous aluminum chloride, portionwise, over a period of 20 minutes. The mixture is stirred for 5 minutes, then the cooling bath is removed and the mixture is stirred at room temperature for 4 hours. The mixture is poured into 500 ml of ice-water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate and filtered through diatomaceous earth. The mother liquor is evaporated to dryness giving a brownish residue. This residue is Kugelrohr-distilled to give 16.56 g of colorless liquid at 45° C./0.3 mm which is essentially identical with the authentic product.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:8][Si:9]([C:12]#[C:13][Si](C)(C)C)([CH3:11])[CH3:10].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH3:8][Si:9]([C:12]#[C:13][C:1]([CH2:2][CH2:3][CH2:4][CH3:5])=[O:6])([CH3:11])[CH3:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
C(CCCC)(=O)Cl
Name
Quantity
20.4 g
Type
reactant
Smiles
C[Si](C)(C)C#C[Si](C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The mixture is poured into 500 ml of ice-water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The mother liquor is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
giving a brownish residue
DISTILLATION
Type
DISTILLATION
Details
This residue is Kugelrohr-distilled

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C[Si](C)(C)C#CC(=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.56 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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